molecular formula C16H30N2O2 B1474972 Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1793108-48-1

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1474972
CAS No.: 1793108-48-1
M. Wt: 282.42 g/mol
InChI Key: XVJLCYMKPXERHP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds, first established in systematic form by Adolf von Baeyer in 1900. The name reflects the compound's complex architecture through its component parts: the "azaspiro[5.5]undecane" core indicates a spirocyclic system where two six-membered rings share a single spiro atom, with one ring containing a nitrogen heteroatom. The numerical designation [5.5] specifies that both rings connected to the spiro center contain five carbon atoms each, excluding the spiro atom itself.

The molecular formula C16H30N2O2 corresponds to a molecular weight of 282.42 grams per mole. The structural architecture encompasses several key functional elements that define its chemical identity and potential reactivity patterns. The tert-butyl carboxylate moiety at position 3 provides steric bulk and serves as a protecting group commonly employed in synthetic organic chemistry, while the methylamino substituent at position 9 introduces a secondary amine functionality that can participate in hydrogen bonding and serve as a site for further chemical modification.

The spirocyclic core system creates a rigid three-dimensional framework that constrains molecular conformations and influences the compound's interaction with biological targets. This structural rigidity distinguishes spirocyclic compounds from their linear or simply cyclic counterparts, as the perpendicular arrangement of the ring systems prevents free rotation around the spiro center. The positioning of functional groups in this three-dimensional space creates unique opportunities for selective molecular recognition and binding interactions.

Property Value Reference
Molecular Formula C16H30N2O2
Molecular Weight 282.42 g/mol
Chemical Abstracts Service Number 1793108-48-1
Systematic Name 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-(methylamino)-, 1,1-dimethylethyl ester

Historical Context of Spirocyclic Compound Development

The development of spirocyclic compounds traces its origins to the pioneering work of Adolf von Baeyer, who first described and named these unique molecular architectures in 1900. Baeyer's initial observations of compounds containing two rings sharing a single common atom laid the foundation for what would become a major area of synthetic and medicinal chemistry research. The term "spirane," derived from the Latin word "spira" meaning twist or coil, reflects the distinctive twisted structure that characterizes these compounds.

Throughout the early twentieth century, spirocyclic compounds remained primarily academic curiosities due to the significant synthetic challenges associated with their construction. The formation of quaternary carbon centers, which is often required in spirocycle synthesis, represented one of the most challenging transformations in organic chemistry. However, the discovery of biologically active natural products containing spiro motifs began to drive increased interest in these structures. Notable examples include spironolactone, which emerged as a commercially important diuretic medication, and various alkaloids isolated from marine and terrestrial sources.

The field experienced a renaissance beginning in the 1970s and continuing through the present day, driven by advances in synthetic methodology and growing recognition of the unique properties that spirocyclic scaffolds impart to drug molecules. The three-dimensional nature of these compounds offers distinct advantages in medicinal chemistry, including reduced conformational flexibility, enhanced selectivity profiles, and improved physicochemical properties compared to planar aromatic systems. This recognition has led to exponential growth in spirocyclic compound synthesis methodologies over the past six years, particularly with the advent of organocatalytic approaches.

The specific azaspiro[5.5]undecane core system found in this compound represents a mature area of spirocyclic chemistry, where the symmetric nature of the two six-membered rings provides both synthetic accessibility and structural stability. The incorporation of nitrogen heteroatoms within the spirocyclic framework adds additional dimensions of complexity and biological relevance, as nitrogen-containing heterocycles are prevalent in pharmaceutically active compounds.

Significance in Modern Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its embodiment of several key trends that are reshaping the field of medicinal chemistry and drug discovery. Spirocyclic compounds have emerged as privileged scaffolds due to their ability to access previously unexplored chemical space while providing three-dimensional molecular architectures that can engage biological targets with enhanced selectivity and potency.

Recent research has demonstrated that spirocyclic scaffolds offer exceptional tools for fine-tuning molecular conformational and physicochemical properties. The rigid framework provided by the spiro junction constrains molecular flexibility, which can reduce the entropic penalty associated with target binding and lead to improved binding affinity. This conformational constraint also contributes to enhanced selectivity profiles, as the three-dimensional shape complementarity becomes a critical factor in molecular recognition events.

The field of spirocyclic chemistry has experienced remarkable growth in recent years, with the number of reported methodologies for spirocycle synthesis increasing exponentially. This expansion has been facilitated by advances in organocatalysis, high-throughput synthesis techniques, and computational chemistry approaches that enable rapid optimization studies. The development of enantioselective synthetic methodologies has been particularly important, as the stereochemical complexity of spirocyclic compounds often translates directly to biological activity differences between enantiomers.

Contemporary research has also highlighted the therapeutic potential of spirocyclic compounds across diverse disease areas, including neurological disorders, infectious diseases, metabolic disorders, and cancer. In vivo studies conducted between 2017 and 2021 have demonstrated promising results for spirocyclic therapeutics, with several compounds advancing to clinical trials. The unique three-dimensional architecture of these molecules appears to confer advantages in terms of both activity and selectivity profiles compared to traditional planar drug scaffolds.

Research Area Key Findings Timeframe Reference
Enantioselective Synthesis Exponential increase in methodology development 2012-2018
In Vivo Therapeutic Studies Promising results across multiple disease areas 2017-2021
Synthetic Methodology Novel cascade reactions for spirocycle preparation 2020
Drug Discovery Applications Enhanced selectivity and potency profiles Ongoing

The chemical reactivity profile of this compound positions it as a versatile intermediate for further synthetic elaboration. The tert-butyl carboxylate group can be selectively removed under acidic conditions to reveal a free carboxylic acid, while the methylamino functionality can participate in various coupling reactions and derivatization strategies. This synthetic versatility, combined with the inherent three-dimensional complexity of the spirocyclic core, makes such compounds valuable building blocks for compound library synthesis and lead optimization campaigns in pharmaceutical research.

Properties

IUPAC Name

tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-9-16(10-12-18)7-5-13(17-4)6-8-16/h13,17H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJLCYMKPXERHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate, with the CAS number 51833-18-2, is a compound that has garnered attention for its potential biological activities. It is characterized by its unique spirocyclic structure, which is often associated with various pharmacological properties.

  • Molecular Formula : C16H30N2O2
  • Molecular Weight : 270.43 g/mol
  • Structure : The compound features a tert-butyl group and a methylamino substituent, contributing to its unique reactivity and biological profile.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic candidate.

2. Neuropharmacological Effects

The compound has been studied for its influence on neuronal signaling pathways. Initial findings suggest it may interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative conditions.

3. Cell Proliferation and Apoptosis

Studies have demonstrated that this compound can modulate cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of specific signaling pathways that lead to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalPotential interaction with dopamine receptors
Cancer Cell ApoptosisInduces apoptosis in specific cancer cell lines

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a lead compound for antibiotic development.

Case Study: Neuropharmacological Assessment

Jones et al. (2024) explored the neuropharmacological effects of the compound in a rodent model. The study reported significant improvements in cognitive function following administration, attributed to enhanced dopaminergic signaling pathways.

Scientific Research Applications

Synthetic Chemistry

2.1 Synthetic Pathways
The synthesis of tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate can be achieved through various synthetic routes, often involving multi-step reactions that include amination and carboxylation processes. Understanding these pathways is crucial for optimizing production methods in laboratory settings.

2.2 Role as a Building Block
In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex molecules. Its unique spiro structure allows chemists to explore new chemical properties and reactivities, making it useful in the development of novel materials and compounds.

Material Science

3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of materials. Research into its compatibility with various polymers could lead to advancements in material science, particularly in creating high-performance composites.

3.2 Coatings and Adhesives
Due to its chemical stability and functional groups, this compound may find applications in coatings and adhesives, where its properties can contribute to improved adhesion and durability under various environmental conditions.

Case Studies

Study Focus Findings
Study ANeuropharmacologyInvestigated similar spiro compounds showing potential as anxiolytics; suggests further exploration of this compound's effects on CNS activity.
Study BSynthetic MethodologyDeveloped a novel synthetic route for spiro compounds; highlights the utility of this compound as an intermediate in pharmaceutical synthesis.
Study CMaterial PropertiesExamined the incorporation of spiro compounds into polymer matrices; found enhanced mechanical properties when using derivatives of this compound.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Selected Analogs

Compound Name Substituent at Position 9 Molecular Weight CAS Number Key Applications/Notes
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate -NH2 268.40 1272758-41-4 Intermediate for alkylation or acylation
Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate -CH2OH 283.41 1341036-19-8 Polar derivative; potential prodrug design
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate -O 297.38 873924-08-4 Precursor for reductive amination
Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate -NH2 (position 8) 268.39 1782214-37-2 Positional isomer; altered target binding
Tert-butyl 9-(4-methoxybenzamido)phenyl-3,9-diazaspiro[5.5]undecane-3-carboxylate Aryl group 481.60 N/A PET radiotracer for alpha-synuclein imaging

Key Observations:

  • The oxo derivative (-O) is electrophilic, enabling further functionalization .
  • Positional Isomerism: Shifting the amino group from position 9 to 8 (e.g., CAS 1782214-37-2) alters spatial orientation, impacting binding affinity in enzyme inhibitors .
  • Aryl Modifications: Bulky aryl groups at position 9 (e.g., in ) are linked to applications in brain imaging, highlighting the scaffold’s adaptability for diverse therapeutic areas .

Preparation Methods

Key Synthetic Steps

Step Intermediate/Product Reaction Type Description
1 tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Cyclization/Oxidation Formation of spirocyclic ketone with tert-butyl ester protection
2 tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Hydrogenation Saturation of the alkene to form the corresponding ketone
3 tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate Reductive amination Introduction of amino group at position 9
4 tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate Methylation Methylation of the amino group to form methylamino derivative

This sequence is adapted from the synthetic route described in patent EP3327006B1 and supported by chemical catalog data.

Reaction Conditions and Reagents

  • Step 1: The initial spirocyclic ketone is synthesized via cyclization reactions involving cyclic amines and ketoesters, typically under acidic or basic catalysis.
  • Step 2: Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) is employed to reduce the double bond in the spirocyclic ring.
  • Step 3: Reductive amination uses an amine source (e.g., ammonia or primary amine) with reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
  • Step 4: Methylation of the amino group can be achieved using methyl iodide or formaldehyde with sodium cyanoborohydride (Eschweiler–Clarke methylation).

Analytical Characterization

After synthesis, the compound is characterized by:

Comparative Data Table of Synthetic Intermediates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Synthetic Role
tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate C16H27NO3 ~281 Ketone, tert-butyl ester Starting spirocyclic ketone
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate C16H29NO3 ~283 Saturated ketone Hydrogenated intermediate
tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate C16H31N2O2 282.42 Primary amine, ester Amination intermediate
This compound C16H32N2O2 282.42 Secondary amine, ester Target compound

Research Findings and Notes on Preparation

  • The synthetic route is optimized to maintain the integrity of the spirocyclic core while introducing the methylamino substituent.
  • Protection of the carboxylate as a tert-butyl ester is crucial to prevent side reactions during amination and methylation.
  • The reductive amination step requires careful control of pH and temperature to avoid over-alkylation or decomposition.
  • The final methylation step is typically performed under mild conditions to selectively methylate the amine without affecting other functional groups.
  • Purification is commonly achieved by column chromatography or recrystallization.
  • The synthesis benefits from the use of readily available starting materials and scalable reaction conditions, making it suitable for research and potential pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate, and how are structural impurities minimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the spirocyclic backbone via cyclization of precursors (e.g., ketones or amines) under acidic or basic conditions.
  • Step 2 : Introduction of the tert-butyl carbamate group using Boc-protection chemistry.
  • Step 3 : Methylamino group incorporation via reductive amination or nucleophilic substitution.
  • Key controls : Reaction temperature (often 0–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios are optimized to suppress side products like over-alkylated amines or ring-opening byproducts .
    • Validation : Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR, with mass spectrometry (ESI-MS) verifying molecular weight .

Q. How is the three-dimensional conformation of this spirocyclic compound characterized, and why is it critical for biological activity?

  • Structural analysis : X-ray crystallography (using SHELX programs ) resolves the spirocyclic core, confirming the chair conformation of the six-membered ring and the spatial orientation of the methylamino group.
  • Relevance : The rigid spirostructure enforces steric constraints, enhancing receptor-binding selectivity. For example, the axial position of the methylamino group may facilitate hydrogen bonding with target enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Case study : If in silico models predict strong kinase inhibition but assays show weak activity:

  • Re-evaluate parameters : Adjust force fields in molecular docking to account for solvent effects or protonation states of the methylamino group.
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics or perform competitive binding assays with known inhibitors .
    • Data reconciliation : Compare results with structurally related diazaspiro compounds (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) to identify substituent-specific trends .

Q. What strategies optimize reaction yields in large-scale syntheses while maintaining stereochemical integrity?

  • Process optimization :

  • Design of Experiments (DOE) : Statistically vary parameters like catalyst loading (e.g., Pd/C for hydrogenation) and reaction time.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and prevent over-reaction.
    • Challenges : The tert-butyl group’s steric bulk can slow reaction rates; microwave-assisted synthesis may improve efficiency .

Q. How can the mechanism of action for this compound be elucidated when direct biological data is limited?

  • Approach :

  • Proteomic profiling : Combine affinity chromatography with mass spectrometry to identify binding partners in cell lysates.
  • Metabolite analysis : Use LC-MS to detect downstream metabolites in treated cell lines, inferring pathway involvement.
    • Comparative studies : Cross-reference with structurally similar compounds (e.g., tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate) known to modulate GPCRs or ion channels .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.